molecular formula C15H12Cl2O2 B1298298 1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone CAS No. 202144-69-2

1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone

Cat. No. B1298298
M. Wt: 295.2 g/mol
InChI Key: JRKNMXSIQXIBNM-UHFFFAOYSA-N
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Description

“1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone” is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. These are organic compounds containing a phenylpropanoid moiety .


Molecular Structure Analysis

The molecular structure of “1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone” would consist of a phenyl ring (benzene ring) attached to a propionyl group (a three-carbon chain with a carbonyl group at the end). This propionyl group is further substituted at the third carbon with a 2,6-dichlorophenyl moiety through an ether linkage .


Chemical Reactions Analysis

The chemical reactions that “1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone” can undergo would largely depend on the reaction conditions and the reagents used. Typically, compounds with ether and ketone functional groups can undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone” would depend on its molecular structure. For instance, the presence of the ether and ketone functional groups could impact its polarity, solubility, and reactivity .

Safety And Hazards

The safety and hazards associated with “1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone” would depend on various factors including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on “1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone” would depend on its potential applications. If it shows promising biological activity, for example, it could be further investigated as a potential therapeutic agent .

properties

IUPAC Name

1-[3-[(2,6-dichlorophenyl)methoxy]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-10(18)11-4-2-5-12(8-11)19-9-13-14(16)6-3-7-15(13)17/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRKNMXSIQXIBNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70358949
Record name Ethanone, 1-[3-[(2,6-dichlorophenyl)methoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone

CAS RN

202144-69-2
Record name Ethanone, 1-[3-[(2,6-dichlorophenyl)methoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70358949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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